molecular formula C6H10ClN3O B13481966 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride

6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride

Cat. No.: B13481966
M. Wt: 175.61 g/mol
InChI Key: ITHBWGFACKGOHG-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H11O1N4Cl1. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in early discovery research and has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

The process would be scaled up to accommodate larger quantities, with additional steps to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce compounds with increased hydrogen content .

Scientific Research Applications

6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the aminoethyl group at the 6-position of the pyrimidine ring. This unique structure confers specific chemical and biological properties that make it valuable for various research applications .

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

4-(2-aminoethyl)-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c7-2-1-5-3-6(10)9-4-8-5;/h3-4H,1-2,7H2,(H,8,9,10);1H

InChI Key

ITHBWGFACKGOHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)CCN.Cl

Origin of Product

United States

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